molecular formula C14H12BrFOS B13471176 4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene

4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene

Cat. No.: B13471176
M. Wt: 327.21 g/mol
InChI Key: ZJNGPOZXFDFMHZ-UHFFFAOYSA-N
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Description

4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, methoxy, and methylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the fluorophenyl, methoxy, and methylsulfanyl groups through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar in structure but lacks the fluorophenyl and methylsulfanyl groups.

    1-Bromo-4-fluorobenzene: Contains the bromine and fluorine atoms but lacks the methoxy and methylsulfanyl groups.

    4-Bromophenyl methyl ether: Similar to 4-Bromoanisole but with slight variations in the functional groups.

Uniqueness

4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of bromine, fluorine, methoxy, and methylsulfanyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C14H12BrFOS

Molecular Weight

327.21 g/mol

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methoxy]-2-methylsulfanylbenzene

InChI

InChI=1S/C14H12BrFOS/c1-18-14-8-11(15)4-7-13(14)17-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3

InChI Key

ZJNGPOZXFDFMHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)F

Origin of Product

United States

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